

Application Notes: Developing a Robust TYK2 Enzymatic Kinase Activity Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tyk2 protein*

Cat. No.: *B1180145*

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Introduction

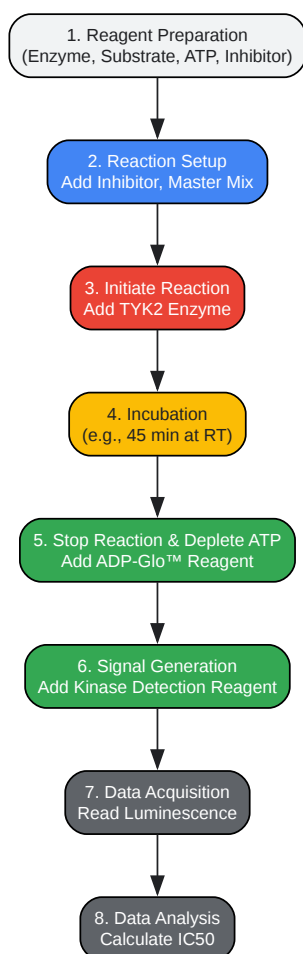
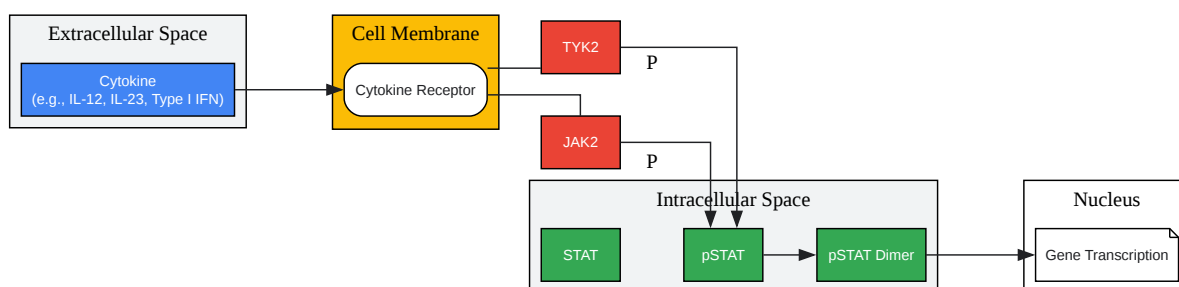
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways essential for immune system regulation.[1][2] TYK2 is activated by various cytokines, including Type I interferons (IFNs), interleukin (IL)-12, and IL-23, which are pivotal in driving immune and inflammatory responses.[3][4] Dysregulation of the TYK2 signaling cascade is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[5][6] This has positioned TYK2 as a significant therapeutic target for the development of novel inhibitors.[2][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable and reproducible in vitro enzymatic kinase activity assay for TYK2. We will cover the core principles, detailed protocols for a luminescence-based assay, and alternative detection methods, along with data presentation for inhibitor profiling.

TYK2 Signaling Pathway

Upon cytokine binding to its corresponding cell surface receptor, TYK2, in conjunction with other JAK family members (e.g., JAK1 or JAK2), is recruited to the receptor's intracellular domain.[4] This proximity facilitates their auto- and trans-phosphorylation, leading to their activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are

subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes responsible for orchestrating inflammatory and immune responses.[1][4]



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- To cite this document: BenchChem. [Application Notes: Developing a Robust TYK2 Enzymatic Kinase Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180145#developing-a-tyk2-enzymatic-kinase-activity-assay]

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